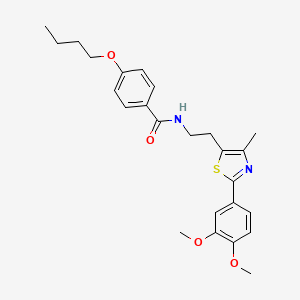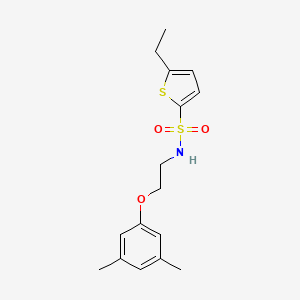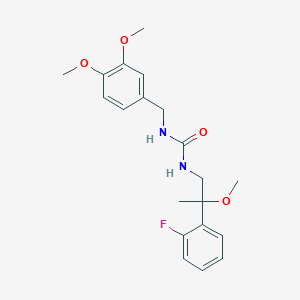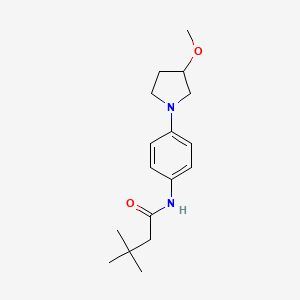
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BRD0705, is a small-molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and heart disease. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Variability
Research into compounds like benzimidazoles and pyrrolidines reveals a fascination with the variability in their chemistry and properties. These compounds, including various analogs and derivatives, have been extensively studied for their preparation procedures, spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. This review highlights areas for potential investigation into unknown analogs, suggesting a broad scope for the synthesis and application of such compounds in scientific research (Boča, Jameson, & Linert, 2011).
Applications in Material Science
Optoelectronic Materials
The exploration of quinazolines and pyrimidines, including benzimidazole analogs, has extended into optoelectronic materials. Incorporation of these frameworks into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Their application in devices such as organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscores the significant potential of these compounds in material science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Research
DNA Interaction and Biological Applications
The synthetic dye Hoechst 33258 and its analogs, which share structural similarities with the target compound, are known for their strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These findings not only highlight the importance of benzimidazole derivatives in biological research but also suggest their utility in rational drug design and as models for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Enzyme Inhibition and Pharmacodynamics
The study of cytochrome P450 isoforms and their selective inhibition by chemical compounds, including those with benzimidazole motifs, underscores their relevance in pharmacokinetics and pharmacodynamics research. Such studies are crucial for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals, offering a pathway for the development of safer and more effective therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVHKAYDMPSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)



![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)
![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)
